![molecular formula C13H24O12 B2574378 Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate CAS No. 121436-08-6](/img/structure/B2574378.png)

Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

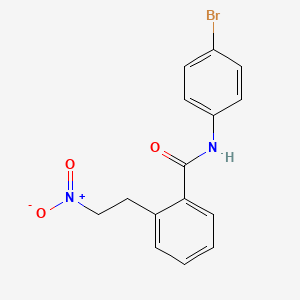

“Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}hexanoate” is a complex organic compound. It is a type of protected galactopyranoside, which are often used as building blocks for the synthesis of complex carbohydrates .

Synthesis Analysis

The synthesis of such compounds typically involves the use of protecting groups. For instance, β-phenylthio and 6-benzyl groups are often used in the synthesis of related galactopyranosides .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple hydroxy groups and a hydroxymethyl group. These groups are capable of forming hydrogen bonds, which can significantly influence the compound’s structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple hydroxy groups means it can participate in a variety of reactions, including those involving hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of multiple hydroxy groups could make it highly polar and capable of forming hydrogen bonds .Scientific Research Applications

Solubility Properties

A study by Gong et al. (2012) explored the solubility of various saccharides, including molecules similar to the specified compound, in ethanol-water solutions. They found that solubility generally increases with temperature and varies depending on the ethanol mass fraction in the solvent.

Chemical Synthesis and Directed Evolution

Woodhall et al. (2005) described the synthesis of epimeric screening substrates for the directed evolution of sialic acid aldolase. These substrates, which are structurally related to the compound , were synthesized via stereoselective methods, demonstrating the compound's relevance in the field of synthetic chemistry and enzyme evolution [Woodhall et al., 2005].

Densities and Viscosities in Aqueous Solutions

The work of Zhu et al. (2010) focused on the physical properties of sugar alcohol aqueous solutions, which are closely related to the compound of interest. Their findings provide insights into the behavior of such compounds in various solutions, which is crucial for applications in chemical processing and pharmaceutical formulations.

Transformation and Synthesis of Derivatives

Tadano et al. (1987) worked on transforming D-xylose into a compound structurally similar to the specified molecule. This research highlights the compound's role in the synthesis of complex molecules and its potential applications in creating novel compounds for various scientific purposes [Tadano et al., 1987].

Safety and Hazards

Future Directions

The future directions for research on this compound could include further studies on its synthesis and reactions, as well as investigations into its potential applications. For instance, if it is indeed a type of protected galactopyranoside, it could have potential uses in the synthesis of complex carbohydrates .

properties

IUPAC Name |

methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O12/c1-23-12(22)9(20)8(19)11(4(16)2-14)25-13-10(21)7(18)6(17)5(3-15)24-13/h4-11,13-21H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZOBXVGIYMRTE-DETVQSKCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)

![4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2574302.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)

![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine](/img/structure/B2574313.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2574317.png)